molecular formula C18H14BrN3O B10986215 2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B10986215
M. Wt: 368.2 g/mol
InChI Key: AOSBSEIEBCIPSA-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromoindole.

    Acylation: The 5-bromoindole is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 2-(5-bromo-1H-indol-1-yl)acetamide.

    Coupling Reaction: Finally, the 2-(5-bromo-1H-indol-1-yl)acetamide is coupled with 1H-indole-4-ylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
  • 2-(5-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
  • 2-(5-methyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C18H14BrN3O/c19-13-4-5-17-12(10-13)7-9-22(17)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23)

InChI Key

AOSBSEIEBCIPSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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